4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
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Overview
Description
4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[25]octan-6-ol is a complex organic compound with a unique structure that includes an oxirane ring and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an allylic alcohol, followed by a spirocyclization reaction. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the oxirane ring and the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces diols.
Scientific Research Applications
4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter genetic expression pathways.
Comparison with Similar Compounds
Similar Compounds
Prenol: Another related compound, produced industrially by the reaction of formaldehyde with isobutene.
2-Methylbut-2-en-1-yl acetate: Shares structural similarities with the target compound.
Uniqueness
4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol is unique due to its spiro linkage and oxirane ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
189561-25-9 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol |
InChI |
InChI=1S/C15H24O3/c1-10(2)4-5-13-14(3,18-13)12-8-11(16)6-7-15(12)9-17-15/h4,11-13,16H,5-9H2,1-3H3 |
InChI Key |
GQZNLCVCDSSGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2CC(CCC23CO3)O)C |
Origin of Product |
United States |
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